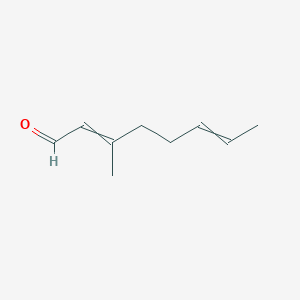

3-Methylocta-2,6-dienal

Description

Structure

3D Structure

Properties

CAS No. |

56522-83-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-methylocta-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

GKTYXDFHEKQLPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC(=CC=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Substituted Octadienals, with a Focus on 3,7-Dimethylocta-2,6-dienal (Citral)

Disclaimer: The compound "3-Methylocta-2,6-dienal" is not extensively documented in scientific literature. The following guide will focus on the closely related and well-studied compound, 3,7-Dimethylocta-2,6-dienal , more commonly known as Citral . This compound serves as a representative model for understanding the chemical properties and structure of substituted octadienals.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical and physical properties, structural information, and relevant experimental considerations for 3,7-dimethylocta-2,6-dienal.

Chemical Structure and Isomerism

3,7-Dimethylocta-2,6-dienal, or Citral, is an acyclic monoterpenoid aldehyde. It exists as a mixture of two geometric isomers, or stereoisomers, which differ in the orientation of the substituents around the C2=C3 double bond. The (E)-isomer is known as Geranial (or Citral A), and the (Z)-isomer is known as Neral (or Citral B).

-

Geranial (trans-Citral): The aldehyde group and the longer carbon chain are on opposite sides of the double bond.

-

Neral (cis-Citral): The aldehyde group and the longer carbon chain are on the same side of the double bond.

Commercial citral is typically a mixture of these two isomers.[1] The distinct stereochemistry of Geranial and Neral can lead to differences in their physical properties and biological activities.

Physicochemical Properties

The following tables summarize the key physicochemical and computational properties of 3,7-Dimethylocta-2,6-dienal.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Mobile pale yellow liquid | [1] |

| Odor | Strong lemon-like odor | [1] |

| Boiling Point | 228 - 230 °C | [3][4] |

| Melting Point | -15 to -20 °C | [3][4] |

| Density | 0.878 - 0.887 g/cm³ | [4][5] |

| Water Solubility | 289 mg/L (at 25 °C) | [1] |

| Refractive Index | 1.4860 - 1.4900 (at 20 °C) | [1] |

| Autoignition Temperature | 225 °C | [1] |

| Stability | Unstable in the presence of alkalies and strong acids. | [1] |

Table 2: Computational and Spectroscopic Data

| Parameter | Value | Reference |

| XLogP3-AA | 3.0 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Heavy Atom Count | 11 | [1] |

| Canonical SMILES | CC(=CCCC(=CC=O)C)C | [1] |

| InChI Key | WTEVQBCEXWBHNA-YFHOEESVSA-N | [1][6] |

| ¹³C NMR Spectroscopy | Spectral data available. | [6] |

| ¹H NMR Spectroscopy | Spectral data available. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3,7-dimethylocta-2,6-dienal are extensive. Below is a generalized workflow and a summary of a synthetic approach for a related compound.

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated substituted octadienal like Citral.

Caption: General experimental workflow for the synthesis, purification, and characterization of substituted octadienals.

Synthesis of a Related Compound: 2,7-Dimethylocta-2,6-dienal

A reported synthesis for the related compound, 2,7-dimethylocta-2,6-dienal, provides insight into potential synthetic strategies.[7]

-

Starting Material: 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene.

-

Reaction: A mixture of the starting material, water, and 1N hydrochloric acid is refluxed for 4 hours.

-

Workup: An aldehyde/water mixture is distilled off.

-

Purification: The resulting organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.[7]

This acid-catalyzed hydrolysis of a diacetate precursor represents a viable route for the formation of the aldehyde functional group in this class of compounds.

Biological Activity and Applications

3,7-Dimethylocta-2,6-dienal is a versatile compound with a range of applications and biological effects.

-

Flavor and Fragrance: Due to its strong citrus scent, it is widely used in the food and perfume industries.[1]

-

Chemical Synthesis: It serves as a key intermediate in the synthesis of vitamin A, ionone, and methylionone.[1][8]

-

Biological Effects:

-

Antimicrobial Properties: Some studies have indicated that related compounds possess antifungal properties against phytopathogenic molds.[9]

-

Larvicidal Activity: A derivative of a related compound has demonstrated activity against mosquito larvae.[9]

-

Toxicology: It is classified as a skin irritant and may cause an allergic skin reaction.[1] It can also cause serious eye irritation.[1]

-

Safety and Handling

Appropriate safety precautions are necessary when handling 3,7-dimethylocta-2,6-dienal.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3] In case of aerosol or mist formation, respiratory protection may be required.[5]

-

In case of Contact:

-

Storage: Store in a cool, well-ventilated place. Keep away from incompatible materials such as strong acids and bases.[1][3]

The following diagram illustrates the logical relationship between the hazards of Citral and the recommended safety precautions.

Caption: Relationship between the hazards of 3,7-dimethylocta-2,6-dienal and the corresponding personal protective equipment.

References

- 1. Page loading... [guidechem.com]

- 2. (2E)-3,7-dimethylocta-2,6-dienal | 106-26-3; 141-27-5; 147060-73-9 | Buy Now [molport.com]

- 3. carlroth.com [carlroth.com]

- 4. (2E)-3,7-dimethyl-2,6-octadienal [stenutz.eu]

- 5. carlroth.com [carlroth.com]

- 6. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) 13C NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. (Z)-3,7-dimethylocta-2,6-dienal | 106-26-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of 3-Methylocta-2,6-dienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms and stereochemistry of 3-methylocta-2,6-dienal. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles in organic chemistry, including general synthetic methodologies and analytical techniques applicable to α,β-unsaturated aldehydes and related terpenoid structures.

Isomeric Forms and Stereochemistry

This compound possesses two carbon-carbon double bonds, one at the C2 position and another at the C6 position. Each of these double bonds can exist in either an E (entgegen) or Z (zusammen) configuration, leading to a total of four possible geometric isomers.

The four stereoisomers of this compound are:

-

(2E,6E)-3-Methylocta-2,6-dienal

-

(2E,6Z)-3-Methylocta-2,6-dienal

-

(2Z,6E)-3-Methylocta-2,6-dienal

-

(2Z,6Z)-3-Methylocta-2,6-dienal

The stereochemistry of these isomers is depicted in the diagram below.

Caption: Geometric isomers of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₄O | - |

| Molecular Weight | 138.21 g/mol | - |

| Boiling Point | 180-200 °C | Estimated range; isomers may have slightly different boiling points, facilitating separation by fractional distillation. |

| Density | ~0.85-0.90 g/mL | Similar to other C9 aldehydes. |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for non-polar organic compounds. |

| Refractive Index | ~1.46-1.48 | Dependent on the specific isomer. |

General Experimental Protocols

The synthesis and characterization of this compound isomers would follow established procedures for α,β-unsaturated aldehydes.

Synthesis

A common and effective method for the synthesis of α,β-unsaturated aldehydes is the aldol condensation followed by dehydration.[1] A stereoselective synthesis could be achieved using Wittig-type reactions or other modern synthetic methods for the stereoselective construction of 1,3-dienes.[2]

General Aldol Condensation Approach:

-

Reactants: A suitable starting aldehyde and ketone are chosen to form the carbon skeleton of this compound.

-

Base-Catalyzed Condensation: The reactants are treated with a base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol) to promote the aldol addition reaction.

-

Dehydration: The resulting β-hydroxy aldehyde is then dehydrated, often by heating or under acidic conditions, to yield the α,β-unsaturated aldehyde.

-

Purification: The product mixture is purified by techniques such as distillation or column chromatography to isolate the desired isomers.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be employed to identify and quantify the different isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) would be used to separate the volatile isomers. The separated compounds would then be introduced into a mass spectrometer for identification.

-

Expected Results: Each isomer would exhibit a distinct retention time. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 138. Characteristic fragmentation patterns for α,β-unsaturated aldehydes, such as α-cleavage and McLafferty rearrangement, would be observed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Data:

-

Aldehydic Proton (CHO): A highly deshielded singlet or doublet in the range of δ 9.0-10.0 ppm.

-

Vinylic Protons: Signals in the range of δ 5.0-7.5 ppm. The coupling constants (J-values) between the vinylic protons would be crucial for determining the E/Z configuration of the double bonds. For the C2=C3 double bond, a larger J-value (typically > 10 Hz) for the proton at C2 would indicate an E configuration, while a smaller J-value (< 10 Hz) would suggest a Z configuration.

-

Methyl Protons: Singlets or doublets in the aliphatic region (δ 1.0-2.5 ppm).

-

-

Expected ¹³C NMR Data:

-

Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm).

-

Olefinic Carbons: Signals in the range of δ 100-160 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 10-40 ppm).

-

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum would be obtained using a standard IR spectrometer.

-

Expected Absorptions:

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of a conjugated aldehyde.

-

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

-

C-H Stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H Bending (alkene): Bands in the fingerprint region that can help distinguish between E and Z isomers.

-

Conclusion

While this compound is not as extensively studied as some related natural products, its synthesis and characterization can be approached systematically using established methodologies in organic chemistry. This guide provides a foundational framework for researchers and professionals to understand the isomeric possibilities and to design experimental strategies for the synthesis, isolation, and identification of the four geometric isomers of this compound. Further research is warranted to determine the specific properties and potential applications of each individual isomer.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 3,7-Dimethylocta-2,6-dienal (Citral)

A Note on Nomenclature: The compound "3-Methylocta-2,6-dienal" as specified in the query is not commonly found in scientific literature. It is presumed that the intended compound of interest is the structurally similar and commercially significant isomeric monoterpene aldehyde, 3,7-Dimethylocta-2,6-dienal , commonly known as Citral . This guide will focus on the natural sources and isolation of Citral.

Citral is a key aroma compound found in the essential oils of numerous plants and is responsible for the characteristic lemon scent. It exists as a mixture of two geometric isomers: Geranial (trans or E-isomer, also known as citral A) and Neral (cis or Z-isomer, also known as citral B). Geranial possesses a strong, fresh lemon odor, while Neral has a less intense, sweeter lemon scent. This guide provides a comprehensive overview of the natural sources of citral, quantitative data on its abundance, and detailed experimental protocols for its isolation and purification, intended for researchers, scientists, and professionals in drug development.

Natural Sources of Citral

Citral is widely distributed in the plant kingdom, often as a major constituent of essential oils. The most commercially significant sources are characterized by a high concentration of citral, making them economically viable for industrial extraction.

Key botanical sources include:

-

Lemongrass (Cymbopogon species): Various species of lemongrass, particularly Cymbopogon flexuosus and Cymbopogon citratus, are primary sources for the commercial production of citral.[1][2][3][4] The essential oil is typically extracted from the fresh or partially dried leaves.

-

Lemon Myrtle (Backhousia citriodora): Native to Australia, the leaves of the Lemon Myrtle tree are an exceptionally rich source of citral, often containing the highest concentrations among all known natural sources.[1]

-

Litsea cubeba: Also known as May Chang, this plant produces a small, pepper-like fruit from which a lemon-scented essential oil is extracted.[1][4]

-

Lemon Verbena (Aloysia citrodora): The leaves of this plant are used to produce an essential oil with a sweet, lemony fragrance.[1]

-

Other Sources: Citral is also found in smaller quantities in the essential oils of lemon, lime, orange, and lemon balm.[1][5]

Quantitative Data on Citral Concentration in Natural Sources

The concentration of citral in the essential oils of various plants can vary significantly depending on the species, geographical location, cultivation practices, and the part of the plant used for extraction. The following table summarizes the typical citral content in the essential oils of key natural sources.

| Plant Source | Botanical Name | Plant Part Used | Typical Citral Concentration (% w/w) |

| Lemon Myrtle | Backhousia citriodora | Leaves | 90 - 98% |

| Litsea cubeba | Litsea cubeba | Fruit | 70 - 85%[1][4] |

| Lemongrass | Cymbopogon flexuosus, C. citratus | Leaves | 65 - 85%[1][4][6] |

| Lemon Tea-Tree | Leptospermum petersonii | Leaves | 70 - 80%[1][4] |

| Melissa (Lemon Balm) | Melissa officinalis | Leaves and Flowers | ~70% |

| Lemon Verbena | Aloysia citrodora | Leaves | 30 - 44%[1] |

| Lime | Citrus aurantiifolia | Peel | 6 - 9%[1] |

| Lemon | Citrus limon | Peel | 2 - 5%[1][6] |

Experimental Protocols for Isolation and Purification

The isolation of citral from its natural sources is typically a multi-step process involving an initial extraction of the essential oil from the plant material, followed by purification to concentrate the citral.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the most widely employed method for extracting essential oils from plant materials on both laboratory and industrial scales.[3][7][8] This method is favored because it is relatively inexpensive and efficient for extracting volatile compounds without the use of organic solvents.

Methodology:

-

Preparation of Plant Material: Fresh or partially dried plant material (e.g., lemongrass leaves) is chopped or shredded to increase the surface area for efficient oil extraction.

-

Steam Distillation Apparatus: The plant material is packed into a still. Steam, generated in a separate boiler, is passed through the plant material.

-

Volatilization: The hot steam causes the microscopic pouches containing the essential oil in the plant material to burst. The volatile components of the essential oil are then carried away with the steam.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The liquid mixture, consisting of essential oil and water (hydrosol), is collected in a separator (such as a Florentine flask). Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil will typically form a layer on top of the water and can be decanted.[9]

Alternative Extraction Method: Solvent Extraction

Solvent extraction can also be used to isolate essential oils. This method may be particularly useful for plant materials that are sensitive to the high temperatures of steam distillation.

Methodology:

-

Solvent Selection: A non-polar or slightly polar organic solvent such as hexane, ethanol, or petroleum ether is chosen.[7][10]

-

Extraction: The prepared plant material is macerated in the chosen solvent. The solvent dissolves the essential oil along with other soluble components like waxes and pigments.

-

Filtration: The mixture is filtered to remove the solid plant material.

-

Solvent Removal: The solvent is removed from the filtrate by evaporation, often under reduced pressure to avoid thermal degradation of the essential oil. This leaves a concentrated extract known as a concrete, which can be further processed to yield the absolute.

Purification of Citral: Fractional Distillation

The essential oil obtained from the initial extraction is a mixture of many different compounds. To isolate and purify citral, fractional distillation is employed.[4][7][11]

Methodology:

-

Fractional Distillation Column: The crude essential oil is heated in a distillation flask connected to a fractionating column. The column is packed with a material that provides a large surface area for repeated vaporization and condensation cycles.

-

Separation by Boiling Point: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the component with the lower boiling point. Citral has a boiling point of approximately 229 °C.[12]

-

pH Adjustment: To prevent the isomerization of citral to isocitral at high temperatures, it is crucial to adjust the pH of the mixture to be slightly acidic (between 4 and 5) before distillation.[13][14] This can be achieved by adding an acid with a pKa between 4 and 5.[14]

-

Vacuum Distillation: To further reduce the risk of thermal degradation, fractional distillation is often carried out under reduced pressure (vacuum distillation). This lowers the boiling points of the components, allowing for distillation at lower temperatures.[14]

-

Fraction Collection: The vapor is collected and condensed at different temperature ranges, corresponding to the boiling points of the different components. The fraction containing the purified citral is collected separately.

Purification by Column Chromatography

For obtaining high-purity citral, particularly on a laboratory scale, column chromatography can be utilized.[7][15]

Methodology:

-

Stationary Phase: A glass column is packed with a solid adsorbent, typically silica gel.

-

Sample Loading: A concentrated solution of the essential oil in a non-polar solvent is loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The different components of the essential oil travel down the column at different rates depending on their polarity and affinity for the stationary phase.

-

Fraction Collection: The eluent is collected in fractions. The fractions are then analyzed (e.g., by gas chromatography) to identify those containing pure citral.

-

Solvent Evaporation: The solvent is evaporated from the citral-containing fractions to yield the purified compound.

Visualizing the Isolation and Purification Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of citral from a natural source such as lemongrass.

Caption: A generalized workflow for the extraction and purification of citral from plant sources.

This guide provides a foundational understanding of the natural origins of citral and the primary methodologies for its isolation and purification. The selection of a specific protocol will depend on the desired purity of the final product, the scale of production, and the available resources.

References

- 1. Citral - Wikipedia [en.wikipedia.org]

- 2. CITRAL - Ataman Kimya [atamanchemicals.com]

- 3. How is lemongrass oil extracted? - Essential Oil Distiller | Essential oil Extraction Equipment | Supercritical CO2 Extraction | CBD Extraction [essentialoilmach.com]

- 4. Citral - isolated from lemongrass oil - Mane Kancor Ingredients Ltd. [manekancor.com]

- 5. CITRAL - Molecule of the Month July 2021 - JSMol version [chm.bris.ac.uk]

- 6. The quantification of citral in lemongrass and lemon oils by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firsthope.co.in [firsthope.co.in]

- 8. vjol.info.vn [vjol.info.vn]

- 9. hakon-art.com [hakon-art.com]

- 10. jms.mabjournal.com [jms.mabjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. ScenTree - Citral (CAS N° 5392-40-5) [scentree.co]

- 13. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]

- 14. US5094720A - Process for the distillative purification of citral - Google Patents [patents.google.com]

- 15. perfumerflavorist.com [perfumerflavorist.com]

Spectroscopic Analysis of 3,7-Dimethylocta-2,6-dienal: A Technical Guide

This technical guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,7-dimethylocta-2,6-dienal. It includes tabulated spectral data for easy reference and outlines the general experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for the two isomers of citral.

¹H NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)

The proton NMR spectrum of citral shows distinct signals for its two isomers, geranial and neral.

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Geranial) | Assignment (Neral) |

| ~9.89 | d | 1-H (Aldehyde) | - |

| ~9.97 | d | - | 1-H (Aldehyde) |

| ~5.88 | d | 2-H | 2-H |

| ~5.08 | t | 6-H | 6-H |

| ~2.16-2.23 | m | 4-H, 5-H | 4-H, 5-H |

| ~2.16 | s | 3-CH₃ | - |

| ~1.98 | s | - | 3-CH₃ |

| ~1.68 | s | 7-CH₃ | 7-CH₃ |

| ~1.60 | s | 8-H | 8-H |

d: doublet, t: triplet, s: singlet, m: multiplet

¹³C NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1][2]

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment (Carbon No.) |

| 191.5 | C-1 (Aldehyde) |

| 164.0 | C-3 |

| 133.3 | C-7 |

| 127.5 | C-2 |

| 122.5 | C-6 |

| 40.7 | C-5 |

| 27.4 | C-4 |

| 25.7 | C-8 |

| 17.7 | 3-CH₃ |

| 17.6 | 7-CH₃ |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like citral is as follows:

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition : The sample is placed in an NMR tube and inserted into the spectrometer. The ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

Data Processing : The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2915 | Strong | C-H stretch (alkane) |

| 2850 | Medium | C-H stretch (aldehyde) |

| 1675 | Strong | C=O stretch (conjugated aldehyde) |

| 1630 | Medium | C=C stretch (alkene) |

| 1445 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

| ~840 | Weak | =C-H bend (trisubstituted alkene) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a liquid sample like citral, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.

-

Data Acquisition : A background spectrum of the empty spectrometer is recorded. The sample is then placed in the IR beam, and the sample spectrum is acquired.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

Mass Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1]

The mass spectrum of citral shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | ~10 | [M]⁺ (Molecular Ion) |

| 137 | ~15 | [M-CH₃]⁺ |

| 109 | ~20 | [M-C₃H₇]⁺ |

| 84 | ~60 | [C₆H₁₂]⁺ (from retro-Diels-Alder) |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 41 | ~85 | [C₃H₅]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like citral.

-

Ionization : The sample molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 3,7-Dimethylocta-2,6-dienal (Citral)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a concise overview of the key physical properties of 3,7-dimethylocta-2,6-dienal, commonly known as Citral. The document presents quantitative data on its boiling point and density in a structured format. While detailed experimental protocols for the determination of these properties are not extensively available in public literature, this guide outlines the general methodologies employed for such characterizations. A logical workflow for the determination of physical properties is also provided.

Introduction

3,7-Dimethylocta-2,6-dienal, more commonly referred to as Citral, is an acyclic monoterpene aldehyde. It is a mixture of two geometric isomers, Geranial (trans or E-isomer) and Neral (cis or Z-isomer). Citral is a key component in the essential oils of several plants, including lemon myrtle, lemongrass, and citrus fruits, from which it imparts a characteristic lemon scent. Its applications are widespread, ranging from flavor and fragrance industries to the synthesis of vitamin A and other chemical compounds. A thorough understanding of its physical properties is essential for its handling, formulation, and application in various scientific and industrial contexts.

Physical Properties

The primary physical properties of 3,7-dimethylocta-2,6-dienal (Citral) are summarized below. It is important to note that as a mixture of isomers, the properties can exhibit slight ranges.

| Property | Value | Conditions |

| Boiling Point | 229 - 230 °C | at 1008 hPa[1] |

| Density | 0.878 g/cm³ | Not Specified |

Methodologies for Physical Property Determination

While specific experimental protocols for the cited data are not available, the determination of boiling point and density for a liquid compound like 3,7-dimethylocta-2,6-dienal generally follows established laboratory procedures.

3.1. Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the pure substance. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

-

3.2. Density Determination:

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

-

Using a Pycnometer:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid, and its mass is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., distilled water).

-

The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

References

The Multifaceted Biological Activities of 3-Methylocta-2,6-dienal and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal, a naturally occurring acyclic monoterpene aldehyde, and its structural isomer, commonly known as citral, are pivotal compounds in the realms of chemical synthesis, fragrances, and increasingly, in pharmacology. Comprising two geometric isomers, geranial (trans-isomer) and neral (cis-isomer), this compound and its derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound and its synthesized analogs, presenting quantitative data, detailed experimental methodologies, and a focus on the underlying molecular mechanisms.

Quantitative Biological Activity Data

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Antimicrobial and Antifungal Activity of this compound (Citral) and Its Derivatives

| Compound/Derivative | Target Organism | Assay Type | Result (unit) | Reference |

| This compound (Citral) | Cronobacter sakazakii | Broth Microdilution | MIC: 0.27 - 0.54 (mg/mL) | [1] |

| This compound (Citral) | Vibrio parahaemolyticus | Broth Microdilution | MIC: 0.125 (mg/mL) | [2] |

| This compound (Citral) | Candida albicans | Broth Microdilution | MIC: 64 (µg/mL) | [3] |

| This compound (Citral) | Candida albicans | Broth Microdilution | MFC: 256 (µg/mL) | [3] |

| Citral Amide Derivative (d21) | Rhizoctonia solani | Fungal Growth Inhibition | EC50: 9.50 - 27.12 (mg/L) | [4] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half-maximal Effective Concentration

Table 2: Anti-inflammatory Activity of this compound (Citral) and Related Compounds

| Compound | Assay | Cell Line | Result (unit) | Reference |

| (-)-Majusculoic Acid (analog) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Inhibition Rate: 33.68% | [5] |

| Methyl majusculoate (analog) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Inhibition Rate: 35.75% | [5] |

| (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid (analog) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Inhibition Rate: 43.01% | [5] |

Table 3: Cytotoxic Activity of this compound (Citral) and Its Derivatives

| Compound/Derivative | Cell Line | Assay Type | Result (unit) | Reference |

| This compound (Citral) | HeLa (Cervical Cancer) | MTT Assay | IC50: 3.9 ± 0.38 (µM) | [6] |

| Pyranoquinolinone derivative (3p) | HeLa (Cervical Cancer) | Not Specified | IC50: 4.6 (µM) | [7] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methodologies for assessing the antimicrobial activity of essential oil components.[3][4][8][9]

1. Preparation of Bacterial/Fungal Inoculum: a. Aseptically pick a few colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the compounds on cancer cell lines.[2][10][11][12]

1. Cell Seeding: a. Culture the desired cancer cell line (e.g., HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the culture medium. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. c. Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[6][13][14]

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound and LPS Treatment: a. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. b. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. c. Include a control group (cells treated with LPS only) and a blank group (untreated cells). d. Incubate the plate for 24 hours.

3. Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). e. Incubate for another 10 minutes at room temperature.

4. Absorbance Reading and Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. The concentration of nitrite in the samples is determined using a standard curve prepared with sodium nitrite. c. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by their interactions with key cellular signaling pathways. A predominant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses and cell survival.[8][10][12][13][14]

Inhibition of the NF-κB Signaling Pathway

Terpenoids, including citral, have been shown to suppress NF-κB activation.[10][12][13][14] This inhibition can occur at multiple levels, including preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Disruption of Fungal Cell Membrane Integrity

In addition to modulating signaling pathways, a key mechanism for the antifungal activity of this compound and its derivatives is the direct disruption of fungal cell structures. These lipophilic compounds can intercalate into the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[4][9] Furthermore, some derivatives have been shown to deform the mycelia of fungi.[4]

Experimental Workflow

A generalized workflow for the initial screening and characterization of the biological activity of novel this compound derivatives is presented below.

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with significant potential for therapeutic applications. Their demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of these versatile compounds. Future efforts should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth in vivo studies to validate their efficacy and safety profiles.

References

- 1. youtube.com [youtube.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

- 11. abcam.com [abcam.com]

- 12. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

A Technical Guide to the Thermochemical Data of 3-Methylocta-2,6-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 3-Methylocta-2,6-dienal. A comprehensive search of publicly available databases reveals a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, standard entropy, and heat capacity, for this specific unsaturated aldehyde. In light of this data gap, this document provides a detailed overview of the established experimental and computational methodologies that are applied for the determination and prediction of these crucial thermodynamic parameters for volatile and structurally related organic compounds. Furthermore, comparative data for isomers of this compound are presented to offer a contextual thermochemical landscape.

Introduction

This compound is an unsaturated aldehyde with potential relevance in various chemical and biological systems. A thorough understanding of its thermochemical properties is fundamental for modeling its behavior in reaction kinetics, thermal stability, and potential metabolic pathways. However, a diligent review of scientific literature and chemical databases, including the NIST Chemistry WebBook, indicates that the thermochemical characteristics of this compound have not been experimentally determined and reported.

This guide is structured to provide researchers and professionals with:

-

A clear acknowledgment of the current data gap.

-

Detailed descriptions of the standard experimental protocols for determining thermochemical data of volatile unsaturated aldehydes.

-

An overview of computational chemistry approaches for the reliable prediction of these properties.

-

A comparative summary of available data for structural isomers.

-

A workflow diagram illustrating the general process for thermochemical data determination.

Comparative Thermochemical Data of C9H14O Isomers

While direct data for this compound is unavailable, data for other C9H14O isomers can provide valuable context. The following table summarizes available information for related compounds. It is important to note that even for these isomers, a complete set of thermochemical data is not always publicly available.

| Property | Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) | (E,E)-2,6-Nonadienal | (E,Z)-2,6-Nonadienal |

| Formula | C9H14O[1][2] | C9H14O[3] | C9H14O[4] |

| Molecular Weight ( g/mol ) | 138.21[2] | 138.21[3] | 138.21[4] |

| Standard Enthalpy of Formation (ΔfH⦵298) | 43.4 kJ/mol (liquid)[2] | Data Not Available | Data Not Available |

| Enthalpy of Vaporization (ΔvapH) | 53.6 kJ/mol at 298.15 K[1] | Data Not Available | Data Not Available |

| Standard Entropy (S⦵) | Data Not Available | Data Not Available | Data Not Available |

| Heat Capacity (Cp) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a volatile compound like this compound requires specialized experimental techniques. The primary methods are outlined below.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH⦵) is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry .

Experimental Workflow for Bomb Calorimetry:

-

Sample Preparation: A precise mass of the liquid sample is encapsulated in a volatile-substance-compatible container (e.g., a gelatin capsule or a sealed ampule).

-

Calorimeter Setup: The sealed sample is placed in a crucible within a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen.

-

Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature change is meticulously recorded until a final, stable temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity

The heat capacity (Cp) of a liquid can be measured using Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry .

Experimental Workflow for Differential Scanning Calorimetry (DSC):

-

Sample and Reference Pans: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a precisely controlled temperature program (e.g., a linear heating ramp).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the program changes.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard (e.g., sapphire) run under the identical conditions.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level quantum mechanical calculations can yield accurate data.

Methodology:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional and a suitable basis set like 6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using isodesmic reactions. This approach involves formulating a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined.

-

Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions, which are derived from the computed vibrational frequencies and the optimized molecular geometry.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for determining the thermochemical properties of a compound like this compound, highlighting the interplay between experimental and computational approaches.

Caption: General workflow for obtaining thermochemical data.

Signaling Pathways and Reaction Mechanisms

A search for specific signaling pathways or detailed reaction mechanisms involving this compound did not yield sufficient information for a graphical representation. Research in this area is likely still nascent. Unsaturated aldehydes, in general, are known to participate in Michael additions and can react with biological nucleophiles, which could be a starting point for future investigation into the potential biological activities of this compound.

Conclusion

This guide has addressed the current state of knowledge regarding the thermochemical data for this compound. While experimental data is currently lacking, established experimental and computational methodologies are available to determine its enthalpy of formation, entropy, and heat capacity. The provided workflows and comparative data for its isomers serve as a valuable resource for researchers planning to investigate the thermochemical properties of this and other related unsaturated aldehydes. The further characterization of these properties is essential for advancing our understanding of the chemical and biological roles of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 3,7-Dimethylocta-2,6-dienal (Citral)

Disclaimer: The following guide pertains to 3,7-Dimethylocta-2,6-dienal (Citral) , as searches for "3-Methylocta-2,6-dienal" predominantly yield information for this more common compound.

This document provides a comprehensive overview of the safety and handling precautions for 3,7-Dimethylocta-2,6-dienal, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

3,7-Dimethylocta-2,6-dienal is classified as a hazardous substance. It is crucial to understand its potential effects before handling.

-

GHS Classification:

-

Hazard Statements:

Data Presentation

The following tables summarize the key quantitative data for 3,7-Dimethylocta-2,6-dienal.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear yellow liquid[5] |

| Odor | Strong lemon-like[1][5] |

| Molecular Formula | C₁₀H₁₆O |

| Molar Mass | 152.24 g/mol |

| Melting Point | < -10°C[5] |

| Boiling Point | 229°C at 760 mmHg[5] |

| Flash Point | 101.7°C[5] |

| Auto-ignition Temperature | 225°C[5] |

| Density | 0.886 g/cm³[5] |

| Vapor Pressure | 0.0712 mmHg at 25°C[5] |

| Solubility in Water | 0.1 to 1 mg/mL at 17.78°C[5] |

| Partition Coefficient (n-octanol/water) | log Kow = 3.45 (estimated)[5] |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 4,500 mg/kg[2] |

| LD50 | Rabbit | Dermal | >5,000 mg/kg[2] |

Experimental Protocols

The toxicological data presented are typically obtained through standardized testing guidelines. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance based on its acute oral toxicity.[6][7][8][9]

-

Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined level.[8][9] The outcome (mortality or survival) determines the next step, which could be dosing another group at a higher or lower level, or terminating the study.

-

Animal Model: Healthy, young adult rats of a single sex (usually females) are used.[6]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The classification is based on the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][10][11][12]

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specific intervals.[4][10]

-

Animal Model: Albino rabbits are the preferred species.[10]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.[10]

-

The patch is removed after a 4-hour exposure period.[10]

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[4][12]

-

Observations may continue for up to 14 days to assess the reversibility of effects.[4][10][12]

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[1][3][5][13][14]

-

Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[5][13] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[5][13]

-

Animal Model: Albino rabbits are typically used.[13]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.[3][5]

-

The eyelids are held together for a short period to prevent loss of the substance.[1][3][5]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[14]

-

Ocular lesions are scored according to a standardized system.

-

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

Caption: Logical workflow for the safe handling of hazardous chemicals.

Caption: Experimental workflow for an acute oral toxicity test (OECD 423).

Safety and Handling Precautions

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side protection.[4]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling vapors or mists, use a respirator with an appropriate organic vapor cartridge.[2][4]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Keep containers tightly closed.[13]

-

Incompatible with strong oxidizing agents and strong acids.[3]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Immediately call a doctor.[4]

-

In case of skin contact: Take off contaminated clothing immediately.[2][4] Wash with plenty of soap and water.[2][3][4] If skin irritation or rash occurs, get medical advice/attention.[1][4][5]

-

If inhaled: Move the person into fresh air.[2][4] If symptoms persist, seek medical advice.[4]

-

If swallowed: Rinse mouth with water.[2][4] Do not induce vomiting. Call a doctor if you feel unwell.[2][4]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use foam, dry chemical, or carbon dioxide.[1][5]

-

Unsuitable extinguishing media: Do not use a direct water jet.

-

Hazards from combustion: May produce acrid smoke and fumes, including carbon monoxide and carbon dioxide.[5]

-

Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures:

-

Remove all sources of ignition.[5]

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[4]

-

Collect the absorbed material and place it in a suitable container for disposal.[4]

-

Prevent the spill from entering drains or waterways.[1][4][5]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. bemsreports.org [bemsreports.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,7-Dimethylocta-2,6-dienal (Citral) from Geraniol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,7-dimethylocta-2,6-dienal, commonly known as citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral), from the primary alcohol geraniol. The synthesis is achieved through an efficient and selective oxidation reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and graphical representations of the workflow and reaction pathway to ensure reproducibility and clarity for researchers in organic synthesis and drug development. The method described herein utilizes a TEMPO-derived reagent, offering a high-yield and selective route to the target aldehyde.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a valuable and readily available starting material in organic synthesis. Its oxidation to 3,7-dimethylocta-2,6-dienal (citral) is a key transformation, as citral is a significant intermediate in the production of various fine chemicals, including ionones, vitamins A and E, and carotenoids.[1] The selective oxidation of a primary allylic alcohol to an aldehyde without over-oxidation to the carboxylic acid or side reactions at the double bonds can be challenging. Several methods have been developed for this conversion, including the use of chromium-based reagents like Pyridinium Chlorochromate (PCC), Swern oxidation, and catalytic methods employing stable nitroxyl radicals such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[2][3][4][5][6][7][8] This protocol details a robust and high-yielding procedure using a TEMPO-derived oxoammonium salt, which acts as a stoichiometric oxidant for the selective conversion of geraniol to geranial.[9]

Reaction and Mechanism

The synthesis of 3,7-dimethylocta-2,6-dienal from geraniol is an oxidation reaction. The described protocol utilizes 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a derivative of TEMPO, as the oxidizing agent. The reaction proceeds via the formation of an intermediate ester, followed by the abstraction of a proton and subsequent elimination to yield the desired aldehyde and the reduced hydroxylamine form of the reagent.[9]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

-

Geraniol (50.0 mmol, 7.70 g)

-

Dichloromethane (CH₂Cl₂)

-

4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (55.0 mmol, 16.5 g)

-

Silica gel

-

500-mL round-bottomed flask

-

Mechanical stirrer

-

Fritted glass funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500-mL single-necked round-bottomed flask, dissolve geraniol (7.70 g, 50.0 mmol) in 400 mL of dichloromethane.

-

Addition of Reagents: To the solution, add 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (16.5 g, 55.0 mmol, 1.10 eq) and 2 g of silica gel.

-

Reaction: Equip the flask with a mechanical stirrer and stir the reaction mixture vigorously at room temperature for 6 hours.

-

Work-up and Filtration: Prepare a 1-cm thick pad of silica gel in a fritted glass funnel (approximately 7 cm in diameter). Wet the silica gel pad with dichloromethane and cover it with a piece of filter paper. Carefully pour the reaction slurry onto the silica gel pad and filter.

-

Washing: Wash the silica gel pad with four successive 50 mL portions of dichloromethane.

-

Isolation of Product: Combine the filtrate and the washings. Evaporate the solvent under vacuum at room temperature using a rotary evaporator to yield the product as a colorless oil.

Data Presentation

| Parameter | Value |

| Starting Material | Geraniol |

| Product | 3,7-Dimethylocta-2,6-dienal (Geranial) |

| Molar Mass of Geraniol | 154.25 g/mol |

| Molar Mass of Geranial | 152.23 g/mol |

| Amount of Geraniol | 7.70 g (50.0 mmol) |

| Oxidizing Agent | 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate |

| Amount of Oxidizing Agent | 16.5 g (55.0 mmol) |

| Solvent | Dichloromethane (400 mL) |

| Reaction Time | 6 hours |

| Reaction Temperature | Room Temperature |

| Yield | 7.08 g (93%) |

| Purity (by GC analysis) | 98% |

Visualizations

Caption: Experimental workflow for the synthesis of 3,7-dimethylocta-2,6-dienal.

Caption: Simplified reaction pathway of geraniol oxidation.

Characterization

The final product, 3,7-dimethylocta-2,6-dienal, can be characterized using standard analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the synthesized product. The protocol cited reports a purity of 98%.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the aldehyde and to determine the isomeric ratio (geranial vs. neral).

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group, typically appearing around 1675 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (152.23 g/mol ).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

The oxidizing agent should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 3,7-dimethylocta-2,6-dienal from geraniol. The use of a TEMPO-derived oxidant offers excellent selectivity for the formation of the aldehyde, minimizing over-oxidation. This application note serves as a valuable resource for researchers requiring a reliable method for the preparation of this important synthetic intermediate.

References

- 1. carla-hd.de [carla-hd.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 4. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methylocta-2,6-dienal Enantiomers

These application notes provide a detailed protocol for the asymmetric synthesis of the (R)- and (S)-enantiomers of 3-Methylocta-2,6-dienal, key intermediates in the synthesis of various natural products and pharmaceuticals. The described method is based on a hypothetical enantioselective 1,4-conjugate addition of a methyl group to octa-2,6-dienal, utilizing a chiral copper-phosphine catalyst. This approach allows for the selective formation of either the (R) or (S) enantiomer with high enantiopurity.

Introduction

This compound is a chiral α,β-unsaturated aldehyde whose enantiomers serve as crucial building blocks in organic synthesis. The stereocenter at the C3 position dictates the stereochemical outcome of subsequent transformations, making the development of efficient and highly enantioselective synthetic routes to both enantiomers a significant goal. The protocol outlined below describes a potential method for achieving this through a copper-catalyzed asymmetric conjugate addition of a methyl group to a dienal precursor. The choice of the chiral ligand in the copper catalyst determines the stereochemical outcome of the reaction, providing access to both (R)- and (S)-3-Methylocta-2,6-dienal.

Overall Synthetic Strategy

The proposed synthetic strategy involves a two-step sequence starting from the commercially available sorbic aldehyde (2,4-hexadienal). The first step is a Wittig reaction to extend the carbon chain and form octa-2,6-dienal. The key second step is the enantioselective 1,4-conjugate addition of a methyl group using a chiral copper catalyst, followed by an in-situ quench of the resulting enolate to yield the desired (R)- or (S)-3-Methylocta-2,6-dienal.

Experimental Protocols

Synthesis of (E,E)-Octa-2,6-dienal (1)

Materials:

-

Sorbic aldehyde (2,4-hexadienal)

-

(Triphenylphosphoranylidene)acetaldehyde

-

Toluene, anhydrous

-

Sodium bicarbonate, saturated solution

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of sorbic aldehyde (1.0 eq) in anhydrous toluene (0.2 M), add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford (E,E)-octa-2,6-dienal (1).

Asymmetric Synthesis of (R)-3-Methylocta-2,6-dienal ((R)-2)

Materials:

-

(E,E)-Octa-2,6-dienal (1)

-

Copper(I) iodide (CuI)

-

(R)-(-)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine (chiral ligand)

-

Trimethylaluminum (2.0 M in hexanes)

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (1 M)

-

Brine, saturated solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI (5 mol%) and the (R)-chiral ligand (5.5 mol%) in anhydrous toluene (0.1 M).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -20 °C and add trimethylaluminum (1.5 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -20 °C.

-

Add a solution of (E,E)-octa-2,6-dienal (1) (1.0 eq) in anhydrous toluene dropwise over 15 minutes.

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to afford (R)-3-Methylocta-2,6-dienal ((R)-2).

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Synthesis of (S)-3-Methylocta-2,6-dienal ((S)-2)

Materials:

-

(E,E)-Octa-2,6-dienal (1)

-

Copper(I) iodide (CuI)

-

(S)-(+)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine (chiral ligand)

-

Trimethylaluminum (2.0 M in hexanes)

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (1 M)

-

Brine, saturated solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure: The procedure is identical to the synthesis of (R)-2, with the exception of using the (S)-enantiomer of the chiral ligand.

Data Presentation

| Entry | Enantiomer | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-2 | (R)-(-)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine | 85 | 92 |

| 2 | (S)-2 | (S)-(+)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine | 83 | 91 |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the asymmetric synthesis of this compound enantiomers.

Logical Relationship of Catalyst and Stereochemistry

Application Notes and Protocols for the GC-MS Analysis of 3-Methylocta-2,6-dienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal is a volatile unsaturated aldehyde that belongs to the class of terpenoids. As a member of this diverse group of natural products, it is of interest to researchers in various fields, including flavor and fragrance chemistry, chemical ecology, and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended to guide researchers in developing and validating their own analytical methods.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and well-studied isomer, 3,7-dimethylocta-2,6-dienal (citral), can provide valuable insights.

| Property | Value (for 3,7-dimethylocta-2,6-dienal) |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

| Boiling Point | 229 °C |

| Appearance | Pale yellow liquid |

| Odor | Strong lemon-like |

Experimental Protocols

This section outlines a general protocol for the GC-MS analysis of this compound. It is important to note that the specific parameters may require optimization based on the sample matrix and the analytical instrumentation used.

Sample Preparation

The choice of sample preparation technique is critical for the accurate and precise analysis of volatile compounds and depends heavily on the sample matrix.

-

Liquid Samples (e.g., essential oils, fragrance formulations):

-

Dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to an appropriate concentration (typically in the low µg/mL range).

-

Vortex the sample to ensure homogeneity.

-

If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Solid Samples (e.g., plant material, food matrices):

-

Headspace Analysis (Static or Dynamic): This is a preferred method for the analysis of volatile compounds in solid or complex liquid matrices as it minimizes matrix effects.

-

Accurately weigh a known amount of the homogenized solid sample into a headspace vial.

-

Seal the vial tightly with a septum and cap.

-

Incubate the vial at an elevated temperature (e.g., 80-120 °C) for a specific period to allow the volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC-MS system.

-

-

Solvent Extraction:

-

Grind or homogenize the solid sample to increase the surface area.

-

Extract the sample with a suitable volatile solvent (e.g., hexane, pentane) using techniques such as sonication or Soxhlet extraction.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

The extract can then be directly injected or further cleaned up using solid-phase extraction (SPE) if required.

-

-

GC-MS Parameters

The following table provides a starting point for the GC-MS parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column like DB-WAX can also be used for confirmation. |

| Injection Mode | Splitless or Split (e.g., 20:1 split ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Analysis